molecular formula C12H20N2O B2992295 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one CAS No. 1385696-33-2

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B2992295
CAS No.: 1385696-33-2
M. Wt: 208.305
InChI Key: WSZYOLPTWHSMOK-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropylmethyl group attached to a spirocyclic diazaheterocycle, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting with the formation of the cyclopropylmethyl group and its subsequent attachment to the spirocyclic diazaheterocycle. Common synthetic routes include:

  • Cyclopropanation Reactions: The cyclopropylmethyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a dihalocarbene.

  • Amination Reactions: The spirocyclic diazaheterocycle can be synthesized through amination reactions, where a suitable precursor is reacted with an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: The compound's unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:

  • 1-(Cyclopropylmethyl)piperazine: This compound shares a similar cyclopropylmethyl group but has a different heterocyclic structure.

  • Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic framework but lack the nitrogen atoms present in this compound.

Uniqueness: The presence of the cyclopropylmethyl group and the diazaheterocyclic spirocyclic structure contribute to the uniqueness of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4

Properties

IUPAC Name

1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11-3-4-12(5-7-13-8-6-12)14(11)9-10-1-2-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZYOLPTWHSMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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